molecular formula C23H23F3N3O3P B12366959 Tead-IN-9

Tead-IN-9

Cat. No.: B12366959
M. Wt: 477.4 g/mol
InChI Key: IWJBZQZDYNUOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tead-IN-9 is a small molecule inhibitor that targets TEAD1, a transcription factor involved in the Hippo signaling pathway. This pathway plays a crucial role in regulating cell proliferation, apoptosis, and organ size. By inhibiting TEAD1, this compound effectively disrupts the binding of Yes-associated protein (YAP) to TEAD, thereby blocking the transcriptional function of the YAP-TEAD complex .

Preparation Methods

Tead-IN-9 is synthesized through a series of chemical reactions that involve the formation of a phosphorylated aryl structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Tead-IN-9 undergoes several types of chemical reactions, including:

Scientific Research Applications

Tead-IN-9 has a wide range of scientific research applications, including:

    Cancer Research: this compound is used to study the role of the Hippo signaling pathway in cancer progression.

    Stem Cell Research: this compound is employed to explore the regulation of stem cell identity and lineage specification.

    Drug Development: this compound serves as a lead compound for developing new therapeutic agents targeting the Hippo pathway.

Mechanism of Action

Tead-IN-9 exerts its effects by targeting the palmitoyl pocket of TEAD1. This binding effectively inhibits the interaction between YAP and TEAD, thereby blocking the transcriptional activity of the YAP-TEAD complex. The inhibition of this complex disrupts the downstream signaling of the Hippo pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Tead-IN-9 is unique among TEAD inhibitors due to its specific targeting of the palmitoyl pocket of TEAD1. Similar compounds include:

This compound stands out due to its high specificity and potency in inhibiting TEAD1, making it a valuable tool in scientific research and drug development.

Properties

Molecular Formula

C23H23F3N3O3P

Molecular Weight

477.4 g/mol

IUPAC Name

4-dimethylphosphoryl-2-[4-(oxetan-3-yloxy)pyrimidin-2-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]aniline

InChI

InChI=1S/C23H23F3N3O3P/c1-33(2,30)18-7-8-20(28-12-15-3-5-16(6-4-15)23(24,25)26)19(11-18)22-27-10-9-21(29-22)32-17-13-31-14-17/h3-11,17,28H,12-14H2,1-2H3

InChI Key

IWJBZQZDYNUOPM-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=CC(=C(C=C1)NCC2=CC=C(C=C2)C(F)(F)F)C3=NC=CC(=N3)OC4COC4

Origin of Product

United States

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